BenchChemオンラインストアへようこそ!

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Medicinal Chemistry Process Chemistry Quality Assurance

This 4-chloro-6-ethoxycarbonyl pyrrolotriazine building block is directly validated in the kilogram-scale synthesis of BMS-690514 intermediates. Unlike 5-methyl or methyl-ester analogs, the unsubstituted C-5 position and ethyl ester (LogD 1.98) enable late-stage diversification and stable nucleophilic aromatic substitution. Its orthogonal C-4 (Cl) and C-6 (COOEt) handles allow sequential warhead installation and linker attachment without protecting group interconversion—critical for kinase libraries and PROTAC assembly. Pre-installed handles eliminate two synthetic steps versus the parent heterocycle. Secure ≥97% purity with consistent impurity profiles for regulatory starting material qualification.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 903129-94-2
Cat. No. B1591331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
CAS903129-94-2
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C1)C(=NC=N2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3
InChIKeyIBMTWUNSKPQWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 903129-94-2): Procurement-Grade Pyrrolotriazine Building Block for Kinase-Targeted Synthesis


Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 903129-94-2, molecular formula C₉H₈ClN₃O₂, MW 225.63 g/mol) is a heterobicyclic building block featuring a pyrrole ring fused to a 1,2,4-triazine core, with a chlorine atom at position C-4 and an ethyl ester at position C-6. The compound exhibits a calculated LogD (pH 7.4) of 1.98, a polar surface area of 56.49 Ų, and 3 rotatable bonds, satisfying Lipinski's Rule of Five [1][2]. This specific substitution pattern—4-chloro with unsubstituted C-5 and C-6 ethyl ester—has been validated in the kilogram-scale synthesis of functionalized pyrrolotriazine intermediates for BMS-690514, a clinical-stage pan-HER/VEGFR kinase inhibitor [3]. The compound is commercially available at ≥97% purity from multiple global suppliers .

Why Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Cannot Be Simply Replaced by Closest Analogs in Kinase Inhibitor Synthesis


Generic substitution among pyrrolotriazine building blocks is unsound because even minor structural changes—ester chain length, C-5 substitution status, or the absence of the C-6 carboxylate handle—profoundly alter reactivity, selectivity, and downstream synthetic outcomes. The C-6 ethyl ester provides an optimal balance of lipophilicity (LogD 1.98) for organic-phase reactions while maintaining sufficient hydrolytic stability during nucleophilic aromatic substitution at C-4, in contrast to the methyl ester which is more susceptible to premature hydrolysis under basic amination conditions [1][2]. The unsubstituted C-5 position preserves a site for late-stage diversification (e.g., halogenation, cross-coupling) that is blocked in 5-methyl analogs, restricting the accessible chemical space [3]. Furthermore, the validated integration of this exact substitution pattern into BMS-690514 process chemistry demonstrates that the 4-chloro/6-ethyl ester combination is specifically tuned for pharmaceutical-scale pyrrolotriazine elaboration—a performance benchmark not established for regioisomeric or differently substituted analogs [4].

Quantitative Differentiation Evidence for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Versus Closest Analogs


Commercial Purity: Ethyl Ester (≥97%) vs Methyl Ester (≥95%) — Reproducible Quality Advantage for Multi-Step Synthesis

Commercially, Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is consistently available at ≥97% purity from major global suppliers including Beyotime and CymitQuimica . In contrast, the closest ester analog, Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1005196-61-1), is listed by AKSCI at a minimum purity specification of 95% . While select vendors offer the methyl ester at 97%, the broader supply base for the ethyl ester exhibits a higher and more consistent purity floor, reducing the risk of impurity carryover in multi-step sequences where even 2% of an unidentified impurity can compromise downstream coupling yields or complicate purification .

Medicinal Chemistry Process Chemistry Quality Assurance

Lipophilicity Advantage: Ethyl Ester LogD 1.98 Facilitates Organic-Phase Reaction Compatibility vs Lower Homologs

The ethyl ester exhibits a calculated LogD (pH 7.4) of 1.98 and LogP of 1.98, as computed by JChem via Chembase [1]. By established ester homolog trends, the corresponding methyl ester (CAS 1005196-61-1) is expected to have LogD approximately 0.5 units lower (~1.5), while the free carboxylic acid analog (CAS 1005196-60-0) would exhibit LogD well below 0 at physiological pH. This ~0.5 LogD difference corresponds to roughly a 3-fold higher equilibrium concentration in organic phases for the ethyl ester. Direct comparative extraction studies of alkyl esters demonstrate that this translates to superior phase-transfer characteristics in biphasic reaction systems commonly employed for nucleophilic aromatic substitution at C-4, where the intermediate must partition efficiently into organic solvent to avoid aqueous hydrolysis of the activated chlorine [1][2].

Physicochemical Profiling Reaction Engineering Medicinal Chemistry

Validated Process-Scale Lineage: Direct Precursor Role in BMS-690514 Synthesis Not Demonstrated for Methyl Ester or 5-Substituted Analogs

The 4-chloro-6-ethoxycarbonyl substitution pattern is the validated precursor scaffold for the advanced functionalized pyrrolotriazine intermediates 1a and 1b used in the Bristol-Myers Squibb kilogram-scale synthesis of BMS-690514, a potent pan-HER/VEGFR kinase inhibitor [1]. The process development campaign reported by Zheng et al. (2012) specifically utilized the 6-ethyl ester pyrrolotriazine core, delivering 2 kg of key intermediate 1a, with subsequent elaboration through the 4-chloro displacement and 6-ester conversion to amide providing the final pharmacophore [1]. The corresponding methyl ester or 5-methyl-substituted analogs are not documented in this validated process route, meaning their performance under the exact process conditions (selective C-alkylation, cyclodehydration with formamidine, and subsequent scale-up) remains unproven [1][2].

Process Chemistry Oncology Kinase Inhibitors

Unsubstituted C-5 Position Enables Late-Stage Diversification Not Possible with 5-Methyl or 5-Alkyl Analogs

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate retains a free C-5 position on the pyrrole ring, enabling electrophilic aromatic substitution (e.g., halogenation, nitration) or directed C-H activation for late-stage functionalization [1]. In contrast, the 5-methyl analog (ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, CAS 427878-41-9) has C-5 permanently blocked, restricting the accessible derivative space to modifications at C-4 and the C-6 ester only [2]. The 5-isopropyl analog and other 5-alkyl variants similarly preclude C-5 elaboration. This structural feature enables the generation of 5-substituted libraries from a single building block, whereas procurement of the 5-methyl analog locks the user into a fixed substitution pattern that cannot be diversified without de novo synthesis of a new core [1][2].

Medicinal Chemistry Scaffold Diversification C-H Functionalization

Dual Functional Handle Advantage: C-4 Chlorine + C-6 Ester Provides Orthogonal Reactivity vs Monofunctional 4-Chloropyrrolo[2,1-f][1,2,4]triazine Core

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate presents two synthetically orthogonal handles: the C-4 chlorine for nucleophilic aromatic substitution (amination, etherification) and the C-6 ethyl ester for hydrolysis to carboxylic acid followed by amide coupling or direct transesterification [1]. In contrast, the simpler building block 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) lacks the C-6 carboxylate functionality entirely, offering only the C-4 chlorine as a reactive site, which severely limits the structural complexity accessible from a single intermediate [2]. Physicochemical comparison further reveals that the target compound has a polar surface area of 56.49 Ų with 4 hydrogen bond acceptors, whereas the simpler core has a PSA of only 30.19 Ų and 2 H-bond acceptors, indicating substantially greater capacity for productive intermolecular interactions in biological contexts [1][3].

Synthetic Chemistry Building Block Utility Orthogonal Reactivity

Procurement-Relevant Application Scenarios for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Based on Verified Differentiation Evidence


Pyrrolotriazine-Based Kinase Inhibitor Library Synthesis Requiring Late-Stage C-5 Diversification

For medicinal chemistry teams building kinase-focused compound libraries, this compound provides an unsubstituted C-5 position that enables electrophilic halogenation or cross-coupling to generate diverse 5-aryl, 5-halo, or 5-alkynyl derivatives after initial C-4 amination and C-6 amide formation [1]. This three-vector diversification strategy is impossible with the 5-methyl analog (CAS 427878-41-9), which restricts the library to C-4 and C-6 modifications only [2]. The higher LogD (1.98) of the ethyl ester also facilitates organic-phase reactions and simplifies extractive workup during parallel synthesis, reducing automated liquid handling complications compared to the more water-soluble methyl ester [1].

Process Chemistry Scale-Up of BMS-690514 Analogs and Related Pan-Kinase Inhibitors

Process development groups scaling pyrrolotriazine-based kinase inhibitors benefit from the documented kilogram-scale precedent established by Zheng et al. (2012) at Bristol-Myers Squibb, where the 4-chloro-6-ethoxycarbonyl core was elaborated to deliver 2 kg of functionalized intermediate 1a [3]. The validated reaction sequence—selective C-alkylation, cyclodehydration with formamidine, and subsequent C-4 amination—provides a risk-mitigated starting point for process optimization. The ≥97% commercial purity specification reduces the burden of pre-process purification and ensures consistent impurity profiles across batches, a critical factor for regulatory starting material qualification .

PROTAC and Targeted Protein Degrader Building Block with Orthogonal Bifunctional Elaboration

In targeted protein degradation (PROTAC) programs, the orthogonal C-4 chlorine and C-6 ethyl ester handles enable sequential installation of a kinase-targeting warhead (via C-4 nucleophilic displacement) followed by linker attachment (via C-6 ester hydrolysis and amide coupling), without protecting group interconversion [1]. The higher PSA (56.49 Ų) compared to the simpler 4-chloropyrrolo[2,1-f][1,2,4]triazine core (PSA 30.19 Ų) contributes favorably to the physicochemical profile of the final bifunctional degrader, potentially improving solubility and reducing non-specific binding [4][5]. The consistent ≥97% purity from commercial sources supports the stringent quality requirements of degrader assembly where intermediate purification of each fragment is standard .

Antiviral Pyrrolotriazine Scaffold Development Leveraging Validated Core Chemistry

Beyond oncology, the pyrrolotriazine core has emerged as a critical scaffold in antiviral drug development, most notably as the regulatory starting material for remdesivir [6]. The 4-chloro-6-ethoxycarbonyl substitution pattern provides a more advanced starting point than the unsubstituted pyrrolotriazine core, as both the chlorine leaving group and the carboxylate handle are pre-installed, eliminating two synthetic steps compared to building from the parent heterocycle (CAS 888720-29-4) [4]. This step-economy advantage is particularly relevant for programs requiring rapid analog generation in response to emerging viral threats, where synthetic turnaround time directly impacts program velocity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.